molecular formula C21H26O3 B4944253 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione

16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione

Cat. No.: B4944253
M. Wt: 326.4 g/mol
InChI Key: NYAMEJNMRAEZKM-UHFFFAOYSA-N
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Description

16-Phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is a complex organic compound characterized by its unique spirocyclic structure.

Properties

IUPAC Name

16-phenyl-15-oxadispiro[5.1.58.36]hexadecane-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c22-18-20(12-6-2-7-13-20)17(16-10-4-1-5-11-16)24-19(23)21(18)14-8-3-9-15-21/h1,4-5,10-11,17H,2-3,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAMEJNMRAEZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(OC(=O)C3(C2=O)CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione typically involves a multi-step process. One common method is the Reformatsky reaction, which involves the reaction of methyl 1-bromocyclohexanecarboxylate with zinc in the presence of cyclohexanecarbonyl chloride to form methyl 1-(cyclohexylcarbonyl)cyclohexanecarboxylate. This intermediate is then brominated to yield methyl 1-(1-bromocyclohexylcarbonyl)cyclohexanecarboxylate, which undergoes further reaction with zinc and aromatic aldehydes to produce the final product .

Chemical Reactions Analysis

16-Phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include zinc, bromine, and various aromatic aldehydes . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

16-Phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

16-Phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific phenyl substitution, which can impart distinct properties compared to other similar compounds.

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